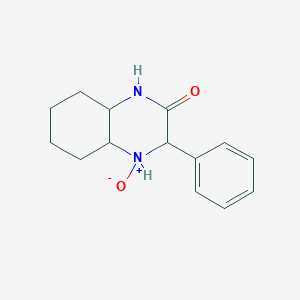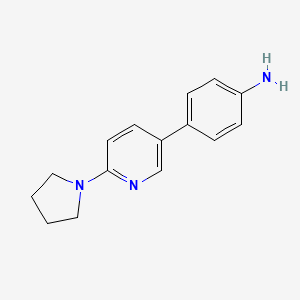
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline is a compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 6-chloropyridine-3-boronic acid with pyrrolidine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its ability to fit into hydrophobic pockets of proteins. The compound may modulate the activity of its targets by either activating or inhibiting their function, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Pyrrolidin-1-yl)aniline
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 4-(Pyrrolidin-1-ylcarbonyl)aniline
Uniqueness
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline is unique due to the specific positioning of the pyrrolidine ring on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural arrangement can lead to different binding modes and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H17N3 |
|---|---|
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
4-(6-pyrrolidin-1-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C15H17N3/c16-14-6-3-12(4-7-14)13-5-8-15(17-11-13)18-9-1-2-10-18/h3-8,11H,1-2,9-10,16H2 |
Clé InChI |
PQCWGMVIIZZANA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
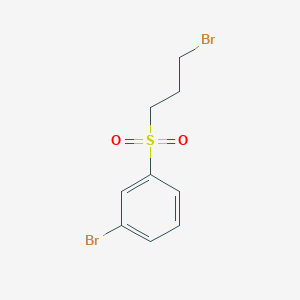
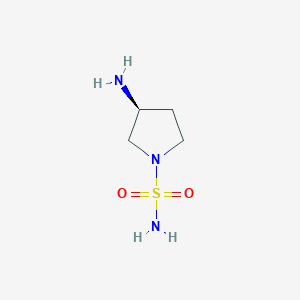
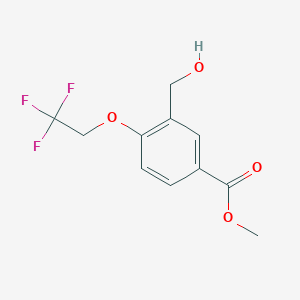


![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)

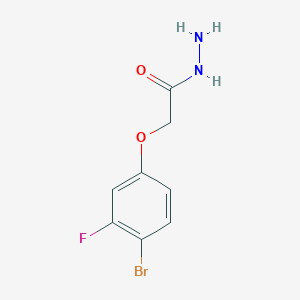
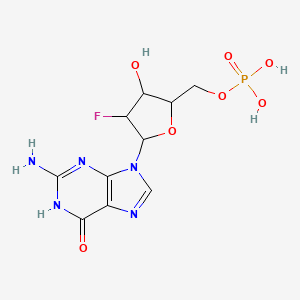
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)

